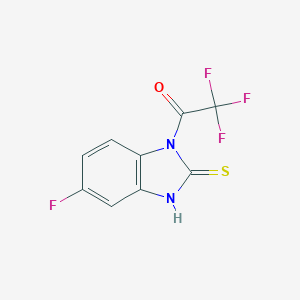

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and a urea derivative.

準備方法

The synthesis of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione involves specific reaction conditions and routesIndustrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity .

化学反応の分析

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.

Substitution: The aromatic rings in the compound can undergo substitution reactions, where different substituents replace the existing groups. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions.

科学的研究の応用

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Used in the production of specialized materials and chemicals.

作用機序

The mechanism of action of 1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can lead to changes in biological pathways, influencing various physiological processes .

類似化合物との比較

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione can be compared with other similar compounds, such as:

Benzimidazolin-2-thione derivatives: These compounds share a similar core structure but differ in their substituents.

Trifluoroacetyl derivatives: Compounds with trifluoroacetyl groups that exhibit similar chemical properties.

Fluorinated aromatic compounds: These compounds have fluorine atoms attached to aromatic rings, influencing their reactivity and applications. The uniqueness of this compound lies in its specific combination of trifluoroacetyl and fluorine groups, which confer distinct chemical and biological properties.

生物活性

1-Trifluoroacetyl-5-fluorobenzimidazolin-2-thione is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The presence of trifluoroacetyl and thione groups enhances its reactivity and interaction with biological targets.

Chemical Formula: C10H6F3N3S

The mechanism of action for this compound primarily involves its role as an enzyme inhibitor. It interacts with various enzymes, modulating their activity through competitive inhibition or covalent modification.

Key Mechanisms:

- Enzyme Inhibition: The compound acts on specific enzyme active sites, affecting metabolic pathways.

- Reactive Oxygen Species (ROS) Modulation: It may influence the generation of ROS, impacting cellular signaling and stress responses.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induced apoptosis | |

| HeLa (Cervical Cancer) | 12.4 | Inhibited proliferation | |

| A549 (Lung Cancer) | 18.6 | Reduced migration |

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties by down-regulating pro-inflammatory cytokines and mediators:

- Nitric Oxide (NO) Production: Inhibition observed in macrophage cultures.

- Cyclooxygenase (COX) Activity: Reduced expression in inflammatory models.

Case Studies

Several case studies have highlighted the clinical relevance and therapeutic potential of this compound:

-

Case Study on Inflammatory Disease:

- Objective: Evaluate the anti-inflammatory effects in a rat model of arthritis.

- Findings: Administration of the compound significantly reduced joint swelling and pain scores compared to control groups, indicating its potential for treating inflammatory diseases.

-

Case Study on Cancer Therapy:

- Objective: Assess the efficacy of the compound in combination with standard chemotherapy agents.

- Findings: Enhanced cytotoxicity was observed when combined with doxorubicin in breast cancer models, suggesting a synergistic effect.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: High tissue affinity, particularly in liver and lungs.

- Metabolism: Primarily metabolized by hepatic enzymes; metabolites exhibit varying degrees of biological activity.

- Excretion: Predominantly excreted via urine.

特性

IUPAC Name |

2,2,2-trifluoro-1-(5-fluoro-2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2OS/c10-4-1-2-6-5(3-4)14-8(17)15(6)7(16)9(11,12)13/h1-3H,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOHDHZLYCBJDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559838 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128691-98-5 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(5-fluoro-2-sulfanylidene-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。